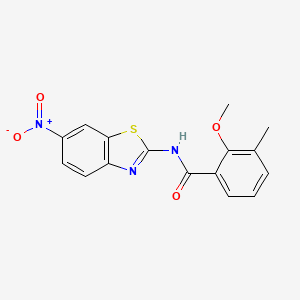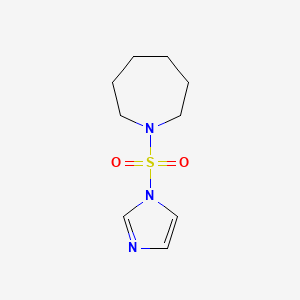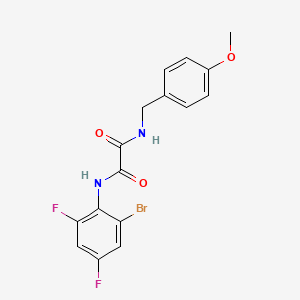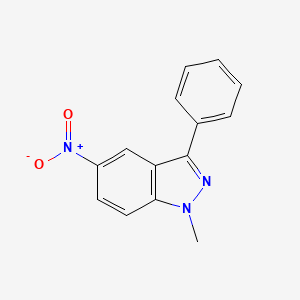![molecular formula C25H26N4O3 B4239307 2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4239307.png)
2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide
Vue d'ensemble
Description
2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide, also known as MPBA, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPBA belongs to the class of benzamide derivatives and is a potent inhibitor of protein kinase CK2, which is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
The mechanism of action of 2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide involves the inhibition of protein kinase CK2, which is a serine/threonine kinase that is involved in the regulation of various cellular processes. CK2 has been shown to be overexpressed in various cancers and is associated with tumor progression and resistance to chemotherapy. The inhibition of CK2 by this compound leads to the induction of cell death in cancer cells by activating apoptotic pathways and inhibiting cell proliferation and angiogenesis. This compound has also been shown to modulate the activity of various signaling pathways such as the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects on cells and tissues. The inhibition of CK2 by this compound leads to the downregulation of various proteins involved in cell survival and proliferation, such as c-Myc, NF-κB, and HIF-1α. This compound has also been shown to induce the expression of pro-apoptotic proteins such as Bax and decrease the expression of anti-apoptotic proteins such as Bcl-2. In addition, this compound has been reported to reduce the production of reactive oxygen species (ROS) and inhibit the activation of inflammatory pathways such as the NF-κB pathway.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide has several advantages as a research tool, such as its high potency and specificity for CK2 inhibition, which allows for the selective targeting of this protein kinase. This compound has also been reported to have low toxicity and good stability in biological systems. However, there are also limitations to the use of this compound in lab experiments, such as its low solubility in aqueous solutions and the need for DMSO or other organic solvents for its dissolution. This compound may also have off-target effects on other protein kinases, which can affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on 2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide, such as the identification of its downstream targets and the development of more potent and selective inhibitors of CK2. This compound can also be used as a tool to study the role of CK2 in various cellular processes and diseases. In addition, the combination of this compound with other therapeutic agents such as chemotherapy drugs or immunotherapy can be explored to enhance its efficacy in cancer treatment. Overall, the research on this compound has significant potential for the development of novel therapeutic strategies for various diseases.
Applications De Recherche Scientifique
2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammation. The inhibition of CK2 by this compound has been shown to induce cell death in cancer cells and decrease tumor growth in animal models. This compound has also been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines in immune cells, suggesting its potential use in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
2-[[4-(morpholin-4-ylmethyl)benzoyl]amino]-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c30-24(21-9-7-19(8-10-21)18-29-12-14-32-15-13-29)28-23-6-2-1-5-22(23)25(31)27-17-20-4-3-11-26-16-20/h1-11,16H,12-15,17-18H2,(H,27,31)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVZCRXXGHUURU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-[2-hydroxy-3-(2-phenylpropoxy)propyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B4239229.png)
![2-[(4-fluorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4239230.png)
![7-chloro-4-[(2,4-dimethoxyphenyl)amino]-8-methyl-3-quinolinecarboxylic acid hydrochloride](/img/structure/B4239239.png)
![methyl 4-[({[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4239245.png)





![N-(1,3-benzodioxol-5-ylmethyl)-1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4239288.png)


![N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B4239327.png)

